5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-methyl-2-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s trifluoromethyl group enhances the biological activity of drug candidates, making it a valuable intermediate in medicinal chemistry. It is often used in the synthesis of antiviral, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is largely dependent on the specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with various enzymes, receptors, or nucleic acids, modulating their activity through covalent or non-covalent interactions . The trifluoromethyl group often enhances binding affinity and selectivity, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
5-Methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(Trifluoromethyl)pyrimidine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and applications.
Uniqueness: The presence of both the bromomethyl and trifluoromethyl groups in 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability compared to its analogs .
Properties
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-1-4-2-11-5(12-3-4)6(8,9)10/h2-3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGEURDWNHKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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